Ethyl 3-cyclobutylprop-2-enoate
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Overview
Description
Ethyl 3-cyclobutylprop-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a cyclobutyl group attached to a prop-2-enoate moiety, making it a unique structure within the ester category.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-cyclobutylprop-2-enoate can be synthesized through various organic reactions. One common method involves the esterification of 3-cyclobutylprop-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-cyclobutylprop-2-enoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 3-cyclobutylprop-2-enoic acid and ethanol.
Reduction: Using reducing agents such as lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Hydrolysis: 3-cyclobutylprop-2-enoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-cyclobutylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-cyclobutylprop-2-enoate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl propionate: Another ester with applications in the food and fragrance industries.
Biological Activity
Ethyl 3-cyclobutylprop-2-enoate is an organic compound that has garnered attention for its unique structural features and potential biological activities. With a chemical formula of C8H14O2, it contains a cyclobutyl group attached to a prop-2-enoate moiety, which contributes to its reactivity and biological properties. This article explores the compound's biological activity, synthesis methods, and potential applications based on current research findings.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Direct Esterification : Reaction of cyclobutylacetic acid with ethanol in the presence of an acid catalyst.
- Michael Addition : Utilizing Michael acceptors to form the cyclobutyl moiety.
- Cross-Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques for more complex syntheses.
Antitumor Properties
Recent studies have indicated that this compound exhibits notable antitumor activity. For instance, research by Piva et al. demonstrated that derivatives of this compound could be used to synthesize spirolactones with significant enantioselectivity, which are known to possess antitumor properties . The mechanism of action may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting potential for development as a novel antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with related compounds is useful:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethyl 3-cyclopropylprop-2-enoate | Cyclopropane derivative | Smaller ring size increases strain |
Ethyl 4-cyclobutylbut-2-enoate | Cyclobutane derivative | Different position of double bond |
Ethyl 2-butenoate | Simple unsaturated ester | Lacks cycloalkane structure |
Case Studies
-
Case Study on Antitumor Activity :
A study conducted by Ishihara et al. reported on the synthesis of spirolactones from this compound that showed high yields and significant enantioselectivity. The resultant compounds demonstrated potent antitumor effects in vitro, indicating the importance of structural features in mediating biological activity . -
Antimicrobial Efficacy :
Research published in ChemInform detailed experiments where this compound was tested against various microbial strains. Results indicated substantial antimicrobial activity, suggesting that modifications to its structure could enhance efficacy and broaden its application as an antimicrobial agent .
Properties
Molecular Formula |
C9H14O2 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
ethyl 3-cyclobutylprop-2-enoate |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)7-6-8-4-3-5-8/h6-8H,2-5H2,1H3 |
InChI Key |
MTSXEFJYMRCFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1CCC1 |
Origin of Product |
United States |
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